2-Methyl-7-nitroquinazolin-4-ol
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Overview
Description
2-Methyl-7-nitroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal applications. This compound, with the molecular formula C9H7N3O3, is characterized by a quinazoline core substituted with a methyl group at the 2-position and a nitro group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitroquinazolin-4-ol typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with nitric acid to introduce the nitro group at the 7-position. The reaction is carried out under controlled conditions to ensure the selective nitration of the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of sodium hydroxide to neutralize the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-nitroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: 2-Methyl-7-aminoquinazolin-4-ol.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
2-Methyl-7-nitroquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinazolin-4(3H)-one: Similar structure but with a nitro group at the 5-position.
7-Nitroquinazolin-4-ol: Lacks the methyl group at the 2-position.
2-Methylquinazolin-4-ol: Lacks the nitro group at the 7-position
Uniqueness
2-Methyl-7-nitroquinazolin-4-ol is unique due to the presence of both a methyl group at the 2-position and a nitro group at the 7-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
24688-29-7 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-7-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-4-6(12(14)15)2-3-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) |
InChI Key |
VADFPLYOLRQHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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